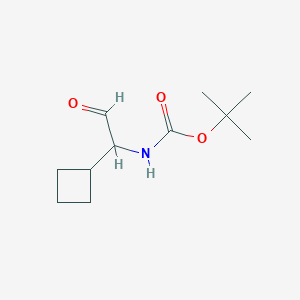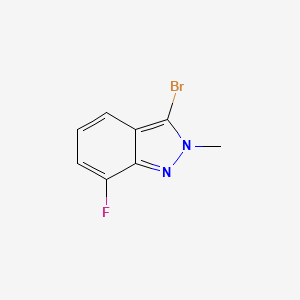
1-(4-Hydroxycyclohexyl)ethanone
Übersicht
Beschreibung
1-(4-Hydroxycyclohexyl)ethanone is an organic compound with the molecular formula C8H14O2. It is also known by its systematic name, 4-Hydroxy-1-acetyl-cyclohexane. This compound features a cyclohexane ring substituted with a hydroxy group at the 4-position and an ethanone group at the 1-position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Hydroxycyclohexyl)ethanone can be synthesized through several methods. One common synthetic route involves the hydroxylation of 1-ethynylcyclohexanol followed by the addition of ethanone. The reaction typically employs hydroxylamine in the presence of a solvent like 2-methyl-1-propanol under reflux conditions . The reaction mixture is then cooled, and the product is crystallized from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 1-ethynylcyclohexanol followed by acetylation. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxycyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a halide.
Major Products
Oxidation: 4-Keto-1-acetyl-cyclohexane or 4-carboxy-1-acetyl-cyclohexane.
Reduction: 1-(4-Hydroxycyclohexyl)ethanol.
Substitution: 1-(4-Halocyclohexyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxycyclohexyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxycyclohexyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, while the ethanone group can participate in various chemical reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxycyclohexyl)methanol: Similar structure but with a methanol group instead of an ethanone group.
4-Hydroxycyclohexanone: Lacks the ethanone group at the 1-position.
1-(4-Hydroxyphenyl)ethanone: Contains a phenyl ring instead of a cyclohexane ring.
Uniqueness
1-(4-Hydroxycyclohexyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxy group and an ethanone group on a cyclohexane ring makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
IUPAC Name |
1-(4-hydroxycyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(9)7-2-4-8(10)5-3-7/h7-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQMPWYKOPGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B7964567.png)







